molecular formula C17H14N2O2 B5679319 N-(3-methoxyphenyl)quinoline-2-carboxamide

N-(3-methoxyphenyl)quinoline-2-carboxamide

Cat. No.: B5679319
M. Wt: 278.30 g/mol
InChI Key: ODMUJSWFEBSFPU-UHFFFAOYSA-N
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Description

N-(3-methoxyphenyl)quinoline-2-carboxamide is a compound that belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound features a quinoline core structure with a carboxamide group at the 2-position and a methoxyphenyl group at the N-position. The unique structure of this compound makes it a valuable candidate for various scientific research applications, particularly in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-methoxyphenyl)quinoline-2-carboxamide typically involves the reaction of 3-methoxyaniline with quinoline-2-carboxylic acid or its derivatives. One common method is the condensation reaction between 3-methoxyaniline and quinoline-2-carboxylic acid chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration can further improve the scalability of the production .

Chemical Reactions Analysis

Types of Reactions

N-(3-methoxyphenyl)quinoline-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group, resulting in the formation of N-(3-hydroxyphenyl)quinoline-2-carboxamide.

    Reduction: The carboxamide group can be reduced to an amine group, leading to the formation of N-(3-methoxyphenyl)quinoline-2-amine.

    Substitution: The methoxy group can be substituted with other functional groups such as halogens or alkyl groups.

Common Reagents and Conditions

Major Products Formed

    Oxidation: N-(3-hydroxyphenyl)quinoline-2-carboxamide

    Reduction: N-(3-methoxyphenyl)quinoline-2-amine

    Substitution: Various halogenated or alkylated derivatives of this compound

Mechanism of Action

The mechanism of action of N-(3-methoxyphenyl)quinoline-2-carboxamide involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

N-(3-methoxyphenyl)quinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c1-21-14-7-4-6-13(11-14)18-17(20)16-10-9-12-5-2-3-8-15(12)19-16/h2-11H,1H3,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODMUJSWFEBSFPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)C2=NC3=CC=CC=C3C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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